

# 2,5-Dihydrofuran molecular structure and conformation

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## Compound of Interest

Compound Name: 2,5-Dihydrofuran

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An In-depth Technical Guide on the Molecular Structure and Conformation of **2,5-Dihydrofuran** For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,5-Dihydrofuran** (C<sub>4</sub>H<sub>6</sub>O) is a heterocyclic organic compound featuring a five-membered ring containing one oxygen atom and a double bond.<sup>[1][2]</sup> As an unsaturated derivative of furan, its molecular structure and conformation are of significant interest in various fields of chemistry and drug development due to the influence of its three-dimensional shape on reactivity and biological interactions. Unlike aromatic furan, the partial saturation in **2,5-dihydrofuran** introduces flexibility, leading to a non-planar ring conformation characterized by a dynamic puckering motion. This guide provides a detailed technical overview of its molecular structure, conformational dynamics, and the experimental methodologies used for their determination.

## Molecular Structure and Geometry

The precise geometry of **2,5-dihydrofuran** has been elucidated primarily through gas-phase electron diffraction. This technique provides detailed information on bond lengths and angles in the gaseous state, free from intermolecular forces. The key structural parameters are summarized in the table below.

Table 1: Molecular Geometry of **2,5-Dihydrofuran** from Gas-Phase Electron Diffraction

Parameter	Value
Bond Lengths (Å)	
r(C=C)	$1.35 \pm 0.03$ <sup>[3]</sup>
r(C-C)	$1.54 \pm 0.03$ <sup>[3]</sup>
r(C-O)	$1.41 \pm 0.03$ <sup>[3]</sup>
Bond Angles (°)	
∠(C-O-C)	$116 \pm 4$ <sup>[3]</sup>

Note: These values represent an early determination and provide a fundamental understanding of the molecule's covalent framework. Assumed planar for initial analysis.

## Conformation and Ring-Puckering Dynamics

A critical aspect of **2,5-dihydrofuran**'s structure is its non-planar conformation. Five-membered rings with a double bond, like cyclopentene and **2,5-dihydrofuran**, exhibit a characteristic out-of-plane "puckering" vibration.<sup>[4][5]</sup> This motion is of a large amplitude and occurs at a low frequency.

The dynamics of this puckering are described by a potential energy function. For **2,5-dihydrofuran**, this function has been determined through far-infrared spectroscopy and is best represented by a quartic-quadratic potential. This potential function indicates that the molecule is non-planar in its ground state.

Table 2: Ring-Puckering Potential Function

Potential Function	$V(x) = ax^4 + bx^2$
Description	A single-minimum potential governing the ring-puckering motion.[6][7]
x	Ring-puckering coordinate.
a (quartic term)	Relates to ring strain, favoring a planar conformation.[5]
b (quadratic term)	Relates to torsional strain, favoring a non-planar conformation to minimize eclipsing interactions. [5]

The analysis of the far-infrared spectrum of **2,5-dihydrofuran** reveals a series of Q-branch absorptions that correspond to transitions between the energy levels of this anharmonic potential.[4][6] This confirms the puckered nature of the ring.

## Experimental Protocols for Structural Determination

The determination of **2,5-dihydrofuran**'s structure and conformation relies on a combination of spectroscopic and diffraction techniques.

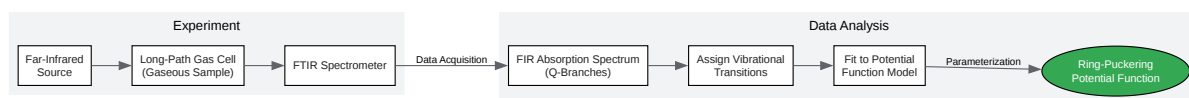
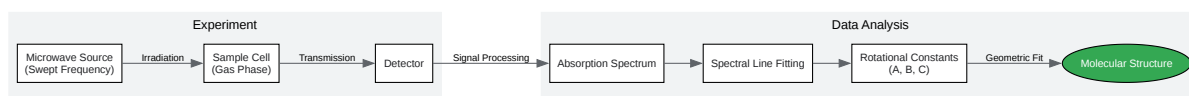
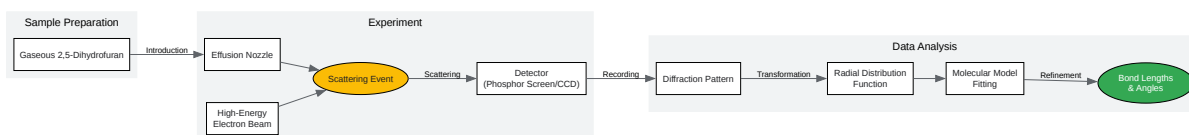
### Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary method for determining the average molecular structure of volatile compounds.[8]

Methodology:

- **Sample Introduction:** A gaseous sample of **2,5-dihydrofuran** is introduced into a high-vacuum chamber through a fine nozzle.[8]
- **Electron Beam Interaction:** A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electrostatic potential of the molecules.[8][9]
- **Diffraction Pattern:** The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of this pattern varies as a function of the scattering angle.[8]

- **Data Analysis:** The diffraction pattern is analyzed to generate a radial distribution curve, which shows the probability of finding interatomic distances within the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.[3]



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